molecular formula C10H9NO2 B045636 1-Acetylindolin-2-one CAS No. 21905-78-2

1-Acetylindolin-2-one

Cat. No. B045636
CAS RN: 21905-78-2
M. Wt: 175.18 g/mol
InChI Key: NRWLXCRLJQEJHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Acetylindolin-2-one and its derivatives can be synthesized through various methods, including asymmetric Michael addition reactions. Notably, asymmetric Michael addition of 1-acetylindolin-3-ones to β-nitrostyrenes and α,β-unsaturated aldehydes has been developed, affording 2-substituted indolin-3-one derivatives in high yields and good stereoselectivities (Liu et al., 2011). These methods provide a straightforward approach to accessing a variety of indole-related compounds with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of 1-Acetylindolin-2-one derivatives has been extensively studied to understand their reactivity and interactions with biological targets. Computational and spectroscopic techniques, such as FT-IR, FT-Raman, and UV-visible spectroscopy, have been employed to investigate their geometrical structure, vibrational wavenumbers, and electronic properties (Shukla et al., 2014).

Chemical Reactions and Properties

1-Acetylindolin-2-one undergoes a variety of chemical reactions, showcasing its versatility in synthetic organic chemistry. For instance, its reaction with hydrogen chloride in acetic acid leads to the rearrangement of 1-acetylindoxyl oxime to 1-acetyl-2-chloro-3-iminoindoline hydrochloride (Velezheva & Ryabova, 1990). This highlights the compound's reactivity and potential for further chemical transformations.

Scientific Research Applications

  • Photolabile Protecting Group : It is used as a photolabile protecting group and for the photoactivation of carboxylic acids in acylation reactions (Michael, 2009).
  • Chemical Reactions and Studies : 1-Acetylindoxyl oxime is utilized in studying the formation of 1-acetyl-2-chloro-3-iminoindoline hydrochloride and its reactions with N- and S-nucleophiles (Velezheva & Ryabova, 1990).
  • Asymmetric Michael Addition : It allows easy transformation into 2-functionalized indoles, potentially contributing to the chemistry and pharmacology of indole-related compounds (Liu, Cheng, & Xu, 2011).
  • Pharmacological Potential : Derivatives from beef heart plasmalogens have powerful antihypertensive activity and are extremely potent platelet-activating factors (Wykle, Malone, & Snyder, 1980).
  • Synthesis of Chiral Indolin-3-ones : It facilitates the synthesis of chiral indolin-3-ones with two adjacent tertiary stereogenic centers (Chen, Wang, & Zhou, 2016).
  • Domino Michael/Henry Reaction : Provides indolin-3-one derivatives with four adjacent stereogenic centers in good to high yields and excellent stereoselectivity (Mahajan et al., 2015).
  • Manganese(III) Acetate Oxidation : The reaction with manganese(III) acetate results in the formation of specific compounds (Izumi, Kohei, & Murakami, 1993).
  • Antimicrobial Activities : Certain derivatives possess various antimicrobial activities against different microorganisms (Zaher et al., 1986).
  • Stereoselective Halogenation : Can be acetylated with chiral 2-(methanesulfonyloxy) propionyl chlorides to produce optically pure compounds (Ban et al., 1997).
  • Bifunctional Thioureas Catalysis : Enantio-pure 2-substituted indolin-3-one derivatives are produced through asymmetric Michael addition (Yaozong et al., 2020).
  • Structural Stability : The compound exhibits a planar moiety and is stabilized by non-classical C-HO hydrogen bonds (Yang, 2010).
  • Conformational Analysis : It exists almost entirely in the endo conformation in benzene solution (Jones, Katritzky, & Shapiro, 1970).
  • Three-Component Reaction : Efficiently synthesizes polysubstituted 1H-pyrido[3,2-b]indoles (Jiang, Wang, & Zhou, 2016).
  • Synthesis of δ-Carbolines : Can be synthesized into 2-alkoxy-4-aryl-3-cyano-β-carbolines by heating with KOH (Velzheva, Nevskii, & Suvorov, 1985).
  • Asymmetric Synthesis : Generates neighboring stereocenters in the asymmetric synthesis of 2,3′-connected bis-indolinones (Gajulapalli et al., 2017).
  • Pharmacological Intermediate : Serves as an intermediate for various disubstituted methanamines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
  • Microwave-Mediated Processes : Microwave irradiation can significantly reduce the drying time for certain derivatives (Pinchukova et al., 2010).
  • Racemization under Microwave Heating : Enhances racemization under specific conditions (Dressen et al., 2009).
  • Solvent-Dependent Amide Bond Isomerization : (S)-indoline-2-carboxylic acid derivatives show a tendency toward specific isomerization, useful for designing various structures (Pollastrini et al., 2021).

properties

IUPAC Name

1-acetyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLXCRLJQEJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314595
Record name 1-acetylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylindolin-2-one

CAS RN

21905-78-2
Record name 1-Acetyloxindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-acetylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indoline-2-one (6.65 g, 50 mmol) and acetic anhydride (9 mL) were heated at reflux for 15 h. After cooling, the product was filtered and rinsed with Et2O to give 2a as solids after vacuum drying (8.2 g, yield: 93.7 %).
Quantity
6.65 g
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9 mL
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Yield
93.7%

Synthesis routes and methods II

Procedure details

Oxindole (1 equivalent) was dissolved in acetic anhydride and the resulting mixture was heated under reflux for 3 days. After cooling, the reaction mixture was poured into ice water. The resulting precipitate was collected by filtration, washed with water and dried, whereby 1-acetyloxindole was obtained. From the thus obtained 1-acetyloxindole and diformylfuran, a target compound was obtained in the same manner as in Example 1.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Jha, S Guy, TY Chou - Tetrahedron letters, 2011 - Elsevier
An efficient two-step synthesis of indole-annulated dihydropyrano[3,4-c]chromene derivatives is achieved via Knoevenagel condensation of O-propargylated salicylaldehyde derivatives …
Number of citations: 43 www.sciencedirect.com
Y Cheng, P Zhang, Y Jia, Z Fang, P Li - Organic & Biomolecular …, 2017 - pubs.rsc.org
… Importantly, 1-acetylindolin-2-one 1l was compatible with the standard reaction conditions, and was successfully converted to 3-(2-acetylaminophenyl)coumarin 4la in 82% yield. …
Number of citations: 6 pubs.rsc.org
MSC Pedras, IL Zaharia - Organic letters, 2001 - ACS Publications
A very concise first synthesis of sinalexin was achieved by regioselective formylation of 1-methoxyindoline-2-thione under Vilsmeier conditions followed by unprecedented ammonia …
Number of citations: 29 pubs.acs.org
A Shokri, Y Wang, GA O'Doherty… - Journal of the …, 2013 - ACS Publications
… To assess the energetics of 2 hydrogen bonds in condensed media, the pK a of the pentaol was measured in DMSO relative to 1-acetylindolin-2-one (pK a = 13.5). (29) Five …
Number of citations: 55 pubs.acs.org
G Patel, NE Roncal, PJ Lee, SE Leed, J Erath… - academia.edu
… To a solution of 1-acetylindolin-2-one (4, 0.5 g, 2.85 mmol) in acetic anhydride (2.69 mL, 28.5 mmol) was added (trimethoxymethyl)benzene (1.225 mL, 7.14 mmol) at 25 C and stirred …
Number of citations: 3 www.academia.edu
GJ Roth, A Heckel, F Colbatzky… - Journal of medicinal …, 2009 - ACS Publications
Inhibition of tumor angiogenesis through blockade of the vascular endothelial growth factor (VEGF) signaling pathway is a new treatment modality in oncology. Preclinical findings …
Number of citations: 263 pubs.acs.org
HE Fried - 1978 - search.proquest.com
Physical organic chemists have sought to understand the rela tion between organic functionalization and reactivity. In particular, much attention has been directed towards the …
Number of citations: 2 search.proquest.com
MMH Arief, AA Aly, AA Khalil, HI Mohamed - Journal of Chemical and …, 2014 - bu.edu.eg
4-(Isatin-3-ylideneamino) benzoic acid, was synthesized and converted into 4-(isatin-3-ylideneamino) benzoyl chloride. Hydrazinolysis of the acid chloride afforded4-(isatin-3-…
Number of citations: 9 www.bu.edu.eg
BN Atkinson, NJ Willis, Y Zhao, C Patel, S Frew… - European Journal of …, 2023 - Elsevier
N-Acyl indolines 4 are potent, non-covalent Notum inhibitors developed from a covalent virtual screening hit 2a. The lead compounds were simple to synthesise, achieved excellent …
Number of citations: 4 www.sciencedirect.com
A Shokri - 2013 - search.proquest.com
Hydrogen bond networks play a critical role in many biological processes. Herein, hydrogen bond arrays are studied and exploited. Their strengths are measured in compounds with …
Number of citations: 2 search.proquest.com

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